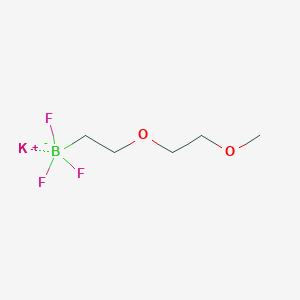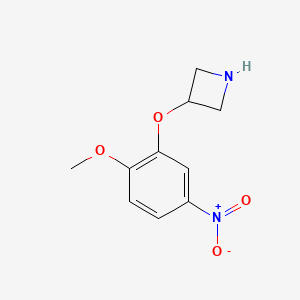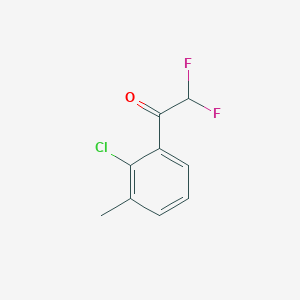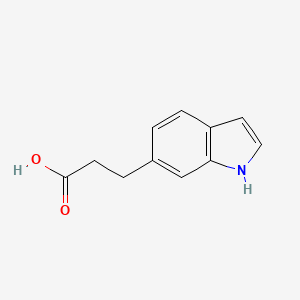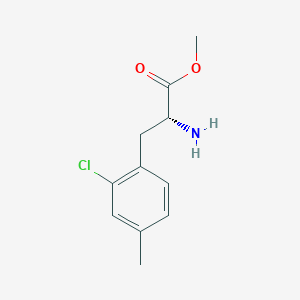
Methyl (R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylbenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-chloro-4-methylbenzaldehyde with methylamine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves the esterification of the amine with methyl chloroformate under basic conditions to form methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives from the reduction of the ester group.
科学的研究の応用
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be incorporated into polymers and other materials to impart specific properties.
作用機序
The mechanism of action of methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or analog being studied.
類似化合物との比較
Similar Compounds
Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate: Lacks the methyl group on the aromatic ring.
Methyl (2R)-2-amino-3-(4-methylphenyl)propanoate: Lacks the chloro group on the aromatic ring.
Methyl (2R)-2-amino-3-phenylpropanoate: Lacks both the chloro and methyl groups on the aromatic ring.
Uniqueness
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1 |
InChIキー |
HVJJAGLAOGURHQ-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)OC)N)Cl |
正規SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



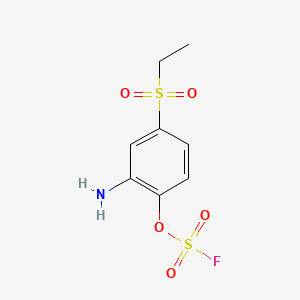
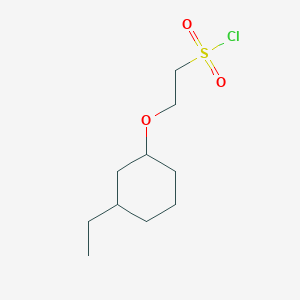
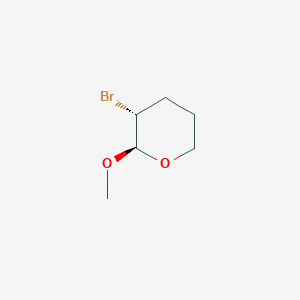
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)

